3-(oxan-2-yloxy)azetidine
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Overview
Description
3-(oxan-2-yloxy)azetidine is a heterocyclic compound that features both an azetidine ring and an oxane (tetrahydropyran) ring Azetidines are four-membered nitrogen-containing rings, while oxanes are six-membered oxygen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-2-yloxy)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as visible light (blue light) to promote the reaction.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives containing azetidine and oxetane rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(oxan-2-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines with different functional groups.
Scientific Research Applications
3-(oxan-2-yloxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(oxan-2-yloxy)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, potentially inhibiting or modifying the activity of enzymes and other biological molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines.
Uniqueness
3-(oxan-2-yloxy)azetidine is unique due to the combination of the azetidine and oxane rings, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
764644-39-5 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-4-10-8(3-1)11-7-5-9-6-7/h7-9H,1-6H2 |
InChI Key |
YKDDQZIHCBQOOJ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OC2CNC2 |
Canonical SMILES |
C1CCOC(C1)OC2CNC2 |
Origin of Product |
United States |
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